1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time, leading to reduced activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. For example, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCOGOFXCVCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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